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Compound of Interest

Compound Name: 7-Bromobenzofuran

Cat. No.: B040398 Get Quote

An In-Depth Technical Guide to 7-Bromobenzofuran: Synthesis, Characterization, and

Application

Abstract
7-Bromobenzofuran is a pivotal heterocyclic building block in the landscape of organic

synthesis, particularly valued for its role as a precursor in the development of complex

pharmaceutical agents and functional materials. This guide provides a comprehensive

technical overview of 7-Bromobenzofuran, designed for researchers and professionals in drug

development. It covers nomenclature, physicochemical properties, a detailed, field-proven

synthetic protocol with mechanistic insights, thorough spectroscopic characterization, and a

discussion of its reactivity and key applications, with a focus on modern cross-coupling

strategies.

Compound Identification and Physicochemical
Properties
7-Bromobenzofuran is a substituted aromatic heterocycle. The fusion of the benzene and

furan rings, combined with the strategic placement of a bromine atom, makes it a versatile

intermediate for further functionalization.
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Identifier Value Source

IUPAC Name 7-bromo-1-benzofuran [1]

Alternate Names 7-Bromobenzo[b]furan [1]

CAS Number 104155-12-6, 133720-60-2 [1]

Molecular Formula C₈H₅BrO

Molecular Weight 197.03 g/mol

Canonical SMILES C1=CC2=C(C(=C1)Br)OC=C2

InChIKey
GPZPQJITKRSVQJ-

UHFFFAOYSA-N

Physicochemical Data

Property Value Notes

Physical Form Solid

Boiling Point 233.8 ± 13.0 °C Predicted value

Density 1.608 ± 0.06 g/cm³ Predicted value

Storage

Keep in dark place, Inert

atmosphere, Room

temperature

[2]

Synthesis of 7-Bromobenzofuran
The construction of the 7-bromobenzofuran scaffold can be efficiently achieved via a two-step

sequence starting from readily available o-bromophenol. This method avoids the use of heavy

metal catalysts in the ring-forming step and is amenable to scale-up.[3]

Synthetic Workflow
The overall transformation involves an initial Williamson ether synthesis to form an acetal-

protected intermediate, followed by an acid-catalyzed intramolecular cyclization (aldehyde
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condensation) to furnish the benzofuran ring.

Step 1: Williamson Ether Synthesis

Step 2: Acid-Catalyzed Cyclization

o-Bromophenol

Base (e.g., K₂CO₃)
Solvent (e.g., Dioxane)

Heat

2-Bromoacetaldehyde
dimethyl acetal

1-Bromo-2-(2,2-dimethoxyethoxy)benzene
(Intermediate)

Sₙ2 Reaction

1-Bromo-2-(2,2-dimethoxyethoxy)benzene

7-Bromobenzofuran
(Final Product)

Overall Transformation

Acid (e.g., PPA, H₂SO₄)
Heat

Deprotection &
Intramolecular Condensation

Click to download full resolution via product page

Caption: Synthetic workflow for 7-Bromobenzofuran.

Mechanistic Considerations & Causality
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Step 1: Ether Formation: The reaction begins with the deprotonation of the weakly acidic o-

bromophenol by a base like potassium carbonate. The choice of K₂CO₃ is strategic; it is

strong enough to deprotonate the phenol but not so strong as to cause unwanted side

reactions. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of

2-bromoacetaldehyde dimethyl acetal via an Sₙ2 mechanism. Dioxane is an effective solvent

as its high boiling point allows the reaction to be driven to completion with heating, and it

readily dissolves both the organic and inorganic components.[3]

Step 2: Cyclization: The acetal group in the intermediate serves as a protected aldehyde.

Upon heating in the presence of a strong acid (such as polyphosphoric acid or sulfuric acid),

the acetal is hydrolyzed to reveal the aldehyde functionality. Concurrently, the acid

protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon highly

electrophilic. This activates the molecule for an intramolecular electrophilic aromatic

substitution, where the electron-rich benzene ring attacks the carbonyl carbon. The position

of attack is directed ortho to the ether linkage, leading to the formation of the five-membered

furan ring. A final dehydration step yields the aromatic benzofuran system.[3]

Experimental Protocol
This protocol is adapted from the methodology described in patent CN103724305A.[3]

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux

condenser, add 1,4-dioxane (800 mL).

Add o-bromophenol (210 g, 1.21 mol), potassium carbonate (750 g, 5.43 mol), and 2-

bromoacetaldehyde dimethyl acetal (300 g, 1.78 mol).

Initiate stirring and heat the mixture to reflux (approx. 101 °C).

Maintain the reflux for 22-24 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
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Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane, yielding the

crude intermediate product. This intermediate is often used in the next step without further

purification.

Step 2: Synthesis of 7-Bromobenzofuran

Place the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene from the previous step into a

suitable reaction vessel.

Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

The acid acts as both the catalyst and the solvent in some variations.

Heat the mixture to a temperature between 120-180 °C and hold for approximately 12 hours.

The optimal temperature depends on the acid used.[3]

Cool the reaction mixture and carefully quench by pouring it onto ice water.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with

brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purify the resulting crude product by vacuum distillation, collecting the fraction at 140-150

°C, to yield 7-Bromobenzofuran as the final product.[3]

Spectroscopic Characterization
Full experimental spectral data for 7-Bromobenzofuran is not consistently available across

major public databases. Some commercial suppliers explicitly state that analytical data is not

collected for this compound as it is supplied for early-stage research. Therefore, the following

characterization is based on predicted values and analysis of the parent benzofuran structure

combined with known substituent effects.
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¹H NMR Spectroscopy (Predicted) The ¹H NMR spectrum is expected to show five signals in

the aromatic region (δ 6.5-8.0 ppm).

H2 & H3 (Furan Ring): The protons on the furan ring are distinct. H3 is adjacent to the

oxygen atom and a carbon, while H2 is adjacent to the oxygen and coupled to H3. They

typically appear as doublets. H2 is expected further downfield (δ ~7.6 ppm) than H3 (δ ~6.8

ppm) due to its position on the enol ether moiety.

H4, H5, H6 (Benzene Ring): These three protons will form a complex splitting pattern. H5 will

likely be a triplet, coupled to H4 and H6. H4 and H6 will appear as doublets of doublets (or

complex multiplets). The electron-withdrawing bromine atom at C7 will deshield the adjacent

H6 proton, shifting it downfield relative to the other benzene protons.

¹³C NMR Spectroscopy (Predicted) The ¹³C NMR spectrum will display 8 distinct signals for the

8 carbon atoms.

C7 (Bromo-substituted): The carbon directly attached to the bromine (C7) will be significantly

shifted. Its chemical shift will be influenced by the heavy atom effect of bromine and is

expected around δ 115-120 ppm.

C2 & C3 (Furan Ring): C2, being part of the enol ether (O-C=C), will be the most downfield

carbon at approximately δ 145 ppm. C3 will be significantly more upfield, around δ 106 ppm.

Aromatic Carbons (C3a, C4, C5, C6, C7a): The remaining five carbons of the benzene ring

will appear in the typical aromatic region of δ 120-130 ppm, with the bridgehead carbons

(C3a, C7a) having unique shifts.

Mass Spectrometry (MS) The electron impact (EI) mass spectrum will show a prominent

molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are

~50:50), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly

equal intensity at m/z 196 and 198.

Reactivity and Applications in Drug Development
7-Bromobenzofuran is a valuable intermediate primarily due to the reactivity of the C7-Br

bond, which allows for the introduction of diverse molecular fragments through metal-catalyzed

cross-coupling reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b040398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is an excellent handle for palladium-catalyzed reactions such as Suzuki,

Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern

pharmaceutical synthesis.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) introduces a new C-C

bond, forming biaryl or vinyl-substituted benzofuran structures. This is one of the most

common applications.

Sonogashira Coupling: Coupling with a terminal alkyne provides access to

alkynylbenzofurans, which are versatile intermediates for further transformations or can be

target molecules themselves.

Suzuki Coupling Sonogashira Coupling

7-Bromobenzofuran

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Pd Catalyst
Cu(I) co-catalyst
Base (e.g., Et₃N)

Ar-B(OH)₂
(Aryl Boronic Acid)

7-Arylbenzofuran

Forms C-C bond

R-C≡C-H
(Terminal Alkyne)

7-Alkynylbenzofuran

Forms C-C bond

Click to download full resolution via product page

Caption: Key cross-coupling applications of 7-Bromobenzofuran.

Role in Drug Discovery
The benzofuran nucleus is a "privileged scaffold" found in numerous natural products and

clinically approved drugs, exhibiting a wide range of biological activities.[2] 7-
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Bromobenzofuran serves as a key starting material to access novel analogues for various

therapeutic targets:

Anticancer Agents: Many benzofuran derivatives show potent anticancer activity. The 7-

position can be elaborated into complex side chains that interact with biological targets.[2]

Antiviral and Anti-inflammatory Drugs: The scaffold is present in compounds with anti-

inflammatory and antiviral properties. Functionalization at the 7-position allows for fine-tuning

of activity and pharmacokinetic properties.[2]

Safety and Handling
7-Bromobenzofuran is classified as an acute oral toxicant and an irritant. Proper handling

procedures are mandatory.

GHS Classification: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye

Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3),

Respiratory tract irritation.[1]

Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautions: Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling.

Conclusion
7-Bromobenzofuran is a high-value synthetic intermediate whose utility is defined by the

strategic placement of its bromine handle. Its straightforward synthesis and robust reactivity in

palladium-catalyzed cross-coupling reactions make it an essential tool for medicinal chemists

and materials scientists. A thorough understanding of its properties, synthesis, and reactivity

enables the efficient design and execution of synthetic campaigns targeting novel and complex

molecular architectures for drug discovery and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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